![molecular formula C15H14Cl2N2O2 B2970197 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 1111576-77-2](/img/structure/B2970197.png)

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

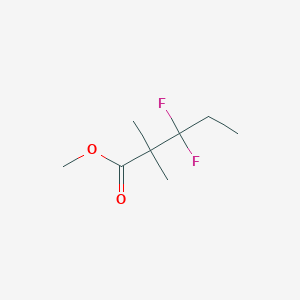

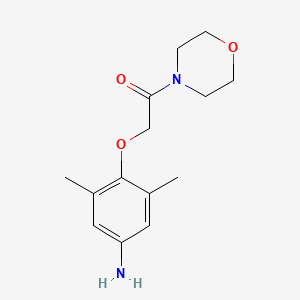

“3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide” is a chemical compound. It contains a total of 29 bonds; 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine . It has a total of 28 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .

Molecular Structure Analysis

The molecular structure of a compound like this can be elucidated using techniques such as single-crystal X-ray diffraction . The compound’s molecular geometry and vibrational frequencies can be calculated using the DFT/ (B3LYP) method with a 6-311++ G (d, p) basis set . The HOMO–LUMO energy gap can also be determined .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A study by Horikawa et al. (2001) discusses the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate from 2,6-dichloro-3-trifluoromethylpyridine, which can be related to the synthesis process of compounds like 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide. This research underlines the importance of regioselectivity and the conversion of certain groups in the synthesis process (Horikawa, Hirokawa, & Kato, 2001).

Another study by Hirokawa et al. (2000) details the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety that could be associated with similar compounds. The synthesis involves specific reactions and regioselectivity, highlighting the complexity of producing related pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Potential Pharmacological Applications

The compound MK-1064, which is structurally related to 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide, was synthesized and studied for its potential as a PET radioligand for imaging of the orexin-2 receptor. This study by Gao et al. (2016) suggests the potential of such compounds in medical imaging and receptor study (Gao, Wang, & Zheng, 2016).

Schroeder et al. (2009) discovered a compound, BMS-777607, which is a selective and orally efficacious inhibitor of the Met kinase superfamily. The synthesis and pharmacological application of this compound might provide insights into the potential therapeutic uses of similar pyridine derivatives (Schroeder et al., 2009).

Polymer and Material Science Applications

The research by Gofman et al. (2010) on polyamides derived from 2-(4-aminophenyl)-5-aminopyridine, which might share structural similarities with 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide, indicates the use of such compounds in the development of macromolecular ligands and the study of their properties (Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, & Yakimanskiĭ, 2010).

Chang and Liou (2008) explored aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, which could be analogous to the compound . This study provides an insight into the electrochromic properties and potential applications in material science (Chang & Liou, 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The suzuki–miyaura coupling reaction, which this compound may be involved in, results in the formation of carbon–carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLZGRHCJBDEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)